2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole
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Overview
Description
2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromoacetyl group and the thiazole ring imparts unique chemical properties to the molecule, making it a valuable building block for the synthesis of more complex compounds.
Mechanism of Action
Target of Action
The primary target of 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This interaction could potentially alter the phosphorylation state of proteins, thus affecting various cellular processes .
Result of Action
Based on its target, it can be inferred that the compound may have a significant impact on cellular processes such as cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole typically involves the reaction of 2-bromoacetyl bromide with 4-phenylthiazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles are often applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Reduction: Reduced thiazole derivatives.
Scientific Research Applications
2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Amino-4-phenylthiazole: Lacks the bromoacetyl group, resulting in different reactivity and biological activity.
2-[(Acetyl)amino]-4-phenyl-1,3-thiazole: Similar structure but with an acetyl group instead of a bromoacetyl group, leading to different chemical properties.
4-Phenylthiazole: Simplest form, lacking both the bromoacetyl and amino groups.
Uniqueness: 2-[(Bromoacetyl)amino]-4-phenyl-1,3-thiazole is unique due to the presence of the bromoacetyl group, which imparts high reactivity towards nucleophiles and enhances its potential as a pharmacophore in drug design. The combination of the thiazole ring and the bromoacetyl group provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
2-bromo-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHABMIHGGMUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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